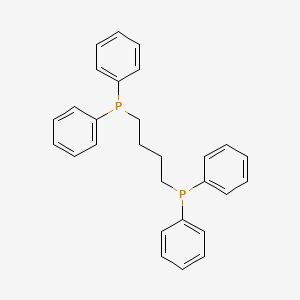

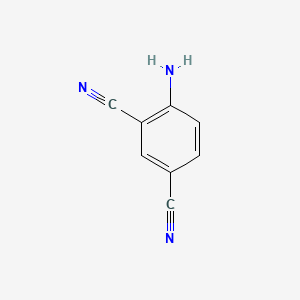

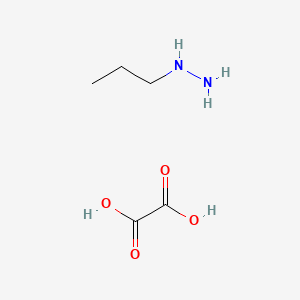

![molecular formula C7H10N2O3 B1266492 8-Oxa-1,3-diazaspiro[4.5]decane-2,4-dione CAS No. 39124-19-1](/img/structure/B1266492.png)

8-Oxa-1,3-diazaspiro[4.5]decane-2,4-dione

Vue d'ensemble

Description

Synthesis Analysis

The synthesis of "8-Oxa-1,3-diazaspiro[4.5]decane-2,4-dione" and related compounds involves complex chemical reactions, highlighting the compound's versatile reactivity. For instance, a study details the enhanced reactivity of similar spirocyclic compounds in the Castagnoli-Cushman reaction with imines, showcasing the influence of the spirocyclic structure on chemical reactivity (Rashevskii et al., 2020). Additionally, a three-step synthesis method has been developed for a derivative of this compound, demonstrating a cost-effective and high-yield approach (Pardali et al., 2021).

Molecular Structure Analysis

The molecular structure of "8-Oxa-1,3-diazaspiro[4.5]decane-2,4-dione" has been analyzed through various techniques, including X-ray crystallography. Studies reveal distinct hydrogen bonding and geometric arrangements that contribute to the compound's stability and reactivity. For example, one study presents the crystal structure of a related spirocyclic compound, underscoring the cooperative hydrogen bonding and planar arrangements (Staško et al., 2002).

Chemical Reactions and Properties

The chemical reactivity and properties of "8-Oxa-1,3-diazaspiro[4.5]decane-2,4-dione" are influenced significantly by its spirocyclic structure. Research indicates that these compounds participate in a wide range of chemical reactions, offering broad substrate scope and potential for synthetic applications. The enhanced reactivity of similar compounds in specific reactions highlights the structural influence on their chemical behavior (Rashevskii et al., 2020).

Physical Properties Analysis

The physical properties of "8-Oxa-1,3-diazaspiro[4.5]decane-2,4-dione" derivatives, such as solubility, melting points, and crystalline structure, are pivotal for their application in various domains. Specific structural features, like the spirocyclic framework, impact these physical properties, influencing their practical use and integration into larger molecular assemblies.

Chemical Properties Analysis

The chemical properties of "8-Oxa-1,3-diazaspiro[4.5]decane-2,4-dione," including reactivity patterns, stability under different conditions, and interactions with other molecules, are central to its utility in chemical synthesis and potential applications in materials science. Its behavior in reactions, such as the Castagnoli-Cushman reaction, reflects its utility in synthesizing complex molecular architectures (Rashevskii et al., 2020).

Applications De Recherche Scientifique

Summary of the Application

“8-Oxa-1,3-diazaspiro[4.5]decane-2,4-dione” is a type of hydantoin, or imidazolidine-2,4-dione . Hydantoins are a class of compounds that have become increasingly important, with various applications across chemical and pharmaceutical industries .

Methods of Application or Experimental Procedures

A simple, fast, and cost-effective three-step synthesis of 1-methyl-8-phenyl-1,3-diazaspiro [4.5]decane-2,4-dione has been developed . The reactions described herein proceed readily, with high yields and no further purification .

Results or Outcomes

The synthetic route affords pure products in very good yields (overall yield of 60%) that can be used without further purifications . These hydantoin derivatives have a documented, wide range of therapeutic applications . For example, phenytoin exhibits a regulatory effect on the central nervous system (CNS) and has been applied successfully to ameliorating epilepsy symptoms for more than 70 years now and as a treatment of neuropathic pain .

2. Use in Domino Reactions

Summary of the Application

“8-Oxa-1,3-diazaspiro[4.5]decane-2,4-dione” can be used in domino reactions . Domino reactions are a class of transformations that allow the synthesis of complex molecules from simple starting materials in a single operation .

Methods of Application or Experimental Procedures

Unactivated yne-en-ynes reacted with a range of substituted aryl halides in the presence of Pd (OAc)2–PPh3 to afford diazaspiro decane with exocyclic double bonds . Three carbon–carbon bonds are formed in this domino reaction, which involves highly regioselective C–C coupling and spiro scaffold steps .

Results or Outcomes

This method allows for the synthesis of complex molecules with multiple carbon-carbon bonds in a single step . This can greatly simplify the synthesis process and increase efficiency .

3. Synthesis of Spirotetramat

Summary of the Application

“8-Oxa-1,3-diazaspiro[4.5]decane-2,4-dione” can be used in the synthesis of Spirotetramat , a pesticide used to control sucking insects on crops .

Methods of Application or Experimental Procedures

The synthesis of Spirotetramat involves several steps, including the formation of a spirocyclic carbon framework . “8-Oxa-1,3-diazaspiro[4.5]decane-2,4-dione” could potentially be used as a starting material or intermediate in this process .

Results or Outcomes

The use of “8-Oxa-1,3-diazaspiro[4.5]decane-2,4-dione” in the synthesis of Spirotetramat could potentially improve the efficiency and yield of the process .

4. Use in Bucherer-Bergs Reactions

Summary of the Application

“8-Oxa-1,3-diazaspiro[4.5]decane-2,4-dione” can be used in Bucherer-Bergs reactions . These reactions involve a series of sequential chemical steps and are used for the synthesis of various organic compounds .

Methods of Application or Experimental Procedures

The Bucherer-Bergs reaction involves the high stereodirecting nucleophilic attack of the first CN-particle on the carbonyl group of piperidine-4-one, thereby forming a 4a-cyano-4e-hydroxypiperidine .

Results or Outcomes

This method allows for the synthesis of complex molecules with multiple functional groups in a single step . This can greatly simplify the synthesis process and increase efficiency .

5. Synthesis of tert-butyl

Summary of the Application

“8-Oxa-1,3-diazaspiro[4.5]decane-2,4-dione” can be used in the synthesis of tert-butyl , a compound used in various pharmaceutical applications .

Methods of Application or Experimental Procedures

The synthesis of tert-butyl involves several steps, including the formation of a spirocyclic carbon framework . “8-Oxa-1,3-diazaspiro[4.5]decane-2,4-dione” could potentially be used as a starting material or intermediate in this process .

Results or Outcomes

The use of “8-Oxa-1,3-diazaspiro[4.5]decane-2,4-dione” in the synthesis of tert-butyl could potentially improve the efficiency and yield of the process .

Orientations Futures

The future directions for the research and development of 8-Oxa-1,3-diazaspiro[4.5]decane-2,4-dione and its derivatives are promising . For instance, one study suggested that the 8-azaspiro[4.5]decane skeleton represents a useful template for designing new muscarinic agonists as antidementia drugs . Another study suggested that [18F]8 could be a lead compound for further structural modifications to develop potential brain imaging agents for σ1 receptors .

Propriétés

IUPAC Name |

8-oxa-1,3-diazaspiro[4.5]decane-2,4-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H10N2O3/c10-5-7(9-6(11)8-5)1-3-12-4-2-7/h1-4H2,(H2,8,9,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZJAGHKBPSTXBRB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCC12C(=O)NC(=O)N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H10N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30959931 | |

| Record name | 8-Oxa-1,3-diazaspiro[4.5]deca-1,3-diene-2,4-diol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30959931 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

170.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

8-Oxa-1,3-diazaspiro[4.5]decane-2,4-dione | |

CAS RN |

39124-19-1 | |

| Record name | 8-Oxa-1,3-diazaspiro(4.5)decane-2,4-dione | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0039124191 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 8-Oxa-1,3-diazaspiro[4.5]deca-1,3-diene-2,4-diol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30959931 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 8-Oxa-1,3-diazaspiro[4.5]decane-2,4-dione | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.